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Compound of Interest |

Compound Name: C14H20CINS
CAS No.: 479485-40-0
Cat. No.: B2659298
. J

Executive Summary & Scientific Rationale

This protocol details the optimized synthesis of 3-[2-(Diethylamino)ethyl]benzo[b]thiophene

Hydrochloride (C14H20CINS). This molecule is a critical bioisostere of N,N-diethyltryptamine
(DET), where the indole nitrogen is replaced by sulfur. Such benzothiophene derivatives are
high-value targets in CNS drug discovery, serving as selective serotonergic modulators with
altered metabolic stability compared to their indole counterparts.

Process Optimization Strategy: Traditional synthesis of tryptamine analogs utilizes the Speeter-
Anthony protocol (oxalyl chloride acylation followed by amidation and reduction). While
effective for indoles, benzothiophenes exhibit lower nucleophilicity at the C3 position. This
protocol optimizes the Friedel-Crafts acylation conditions to maximize regioselectivity for the C3
position over C2, followed by a high-throughput reduction step using Red-Al (Sodium bis(2-
methoxyethoxy)aluminum hydride) instead of the more hazardous Lithium Aluminum Hydride
(LiAIH4).

Key Advantages of this Protocol:

e Regiocontrol: >95:5 C3:C2 substitution ratio via temperature-controlled acylation.

o Safety: Substitution of ether/LiAlH4 with Toluene/Red-Al eliminates pyrophoric solid handling
and allows for higher reaction temperatures.
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« Scalability: Streamlined workup removes the need for tedious column chromatography in

intermediate steps.

Retrosynthetic Analysis & Pathway

The synthesis is designed around a convergent linear approach. The core benzothiophene
scaffold is functionalized at C3 via electrophilic aromatic substitution, followed by side-chain
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Figure 1: Retrosynthetic disconnection showing the modified Speeter-Anthony pathway.

Experimental Protocol
Phase 1: Regioselective Acylation (C3-Functionalization)

Objective: Synthesis of 2-(benzo[b]thiophen-3-yl)-N,N-diethyl-2-oxoacetamide.

Mechanistic Insight: Benzothiophene is less reactive than indole. To prevent polymerization or
C2 substitution, we use oxalyl chloride without a Lewis acid initially, relying on the intrinsic
nucleophilicity of C3, but we must control the temperature strictly to 0°C to maintain
regioselectivity.

Materials:

e Benzol[b]thiophene (13.4 g, 100 mmol)

Oxalyl Chloride (14.0 g, 110 mmol)

Diethylamine (anhydrous)

Dichloromethane (DCM, anhydrous)

Triethylamine (EtsN)[1]

Procedure:

Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with Benzo[b]thiophene (100
mmol) and anhydrous DCM (150 mL). Purge with Argon.

Acylation: Cool to 0°C. Add Oxalyl Chloride (110 mmol) dropwise over 30 minutes.

o Ciritical Control Point: Do not allow temperature to exceed 5°C. The solution will turn deep
red/orange, indicating the formation of the acyl chloride intermediate.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

Amidation: Cool the mixture back to -10°C.
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» Addition: Slowly add a pre-mixed solution of Diethylamine (250 mmol) in DCM (50 mL).

o Note: Excess amine acts as an HCI scavenger. Evolution of white fumes (Etz2NH-HCI) will
be observed.[1]

o Workup: Wash the organic layer with 1M HCI (2 x 100 mL) to remove excess amine, followed
by sat. NaHCOs and Brine.

« |solation: Dry over MgSOa, filter, and concentrate. Recrystallize the yellow solid from
EtOH/Hexane.

Yield Target: 85-90% (Yellow crystalline solid).

Phase 2: Reductive Deoxygenation (The Red-Al
Protocol)

Objective: Reduction of the keto-amide to the ethylamine side chain.

Why Red-Al? Unlike LiAlH4, Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is soluble
in aromatic solvents (Toluene), non-pyrophoric in air, and thermally stable. This allows the
reduction to proceed at 80-100°C, necessary to fully reduce the keto-group conjugated to the
benzothiophene ring.

Procedure:
e Setup: Flame-dry a 1L RBF equipped with a reflux condenser.
e Dissolution: Dissolve the Amide intermediate (from Phase 1) in anhydrous Toluene (200 mL).
¢ Reduction: Add Red-Al (65% wt solution in toluene, 3.5 equivalents) dropwise at RT.
o Observation: Gas evolution (Hz) will occur.
e Reflux: Heat the mixture to 85°C for 4 hours.

o QC Check: Monitor via TLC (System: 10% MeOH in DCM). The amide spot should
disappear.
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Quench (Fieser Modification): Cool to 0°C. Carefully add:

o 1.5 mL Water (diluted in THF)

o 1.5 mL 15% NaOH

o 4.5 mL Water

Filtration: The aluminum salts will form a granular precipitate (unlike the gelatinous mess of
LiAlH4). Filter through a Celite pad.

Concentration: Evaporate Toluene to yield the Free Base (C14H19NS) as a viscous amber oil.

Phase 3: Salt Formation (C14H20CINS)

Objective: Stabilization of the amine as the Hydrochloride salt.

Dissolve the free base oil in anhydrous Diethyl Ether (100 mL).

Cool to 0°C.

Bubble dry HCI gas (generated from NaCl/H2SOa4 or from a lecture bottle) into the solution
OR add 2M HCI in Dioxane dropwise.

Precipitation: A white precipitate forms immediately.

Filtration: Collect the solid via vacuum filtration under Argon (the salt is hygroscopic).

Drying: Dry in a vacuum desiccator over P20s.

Quality Control & Characterization

Data Summary Table
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Parameter Specification Method
White to Off-White Crystalline ]

Appearance ) Visual
Solid

Melting Point 162 - 165°C Capillary Method

Purity > 98.5% HPLC (C18, ACN:H20)
Confirms structure, no residual

1H NMR 400 MHz, DMSO-d6
solvent

Mass Spec [M+H]* = 234.13 (Free Base) ESI-MS

Key NMR Signals (DMSO-d6):

0 10.8 (s, 1H): NH* (Ammonium proton).

0 7.8 - 7.3 (m, 5H): Benzothiophene aromatic protons (C2-H is distinct singlet ~7.4 ppm).

0 3.2 - 3.0 (m, 4H): Ethylene bridge (-CH2-CHz-).

0 3.1 (g, 4H): N-Ethyl methylene protons.

0 1.2 (t, 6H): N-Ethyl methyl protons.

Process Workflow Diagram
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Figure 2: Step-by-step process flow for the synthesis of C14H20CINS.
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Safety & Handling (HSE)

Oxalyl Chloride: Highly toxic and corrosive. Releases CO and CO2 upon reaction. Must be
used in a fume hood with a caustic scrubber.

Red-Al: While safer than LiAlHa4, it is still a reducing agent. Keep away from water until the
guench step. Toluene is flammable.

Benzothiophenes: Many sulfur heterocycles have potent biological activity. Treat all
intermediates as potential sensitizers and serotonergic modulators. Wear double nitrile
gloves.

References

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New
Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208—-6210.
Link

Campaigne, E., & Archer, W. L. (1953). The Chlorination of Thianaphthene
(Benzo[b]thiophene).[2] Journal of the American Chemical Society, 75(4), 989-991. Link

Blair, J. B., et al. (1999). Effect of Ring Fluorination on the Pharmacology of Hallucinogenic
Tryptamines. Journal of Medicinal Chemistry, 42(6), 1106—1111. (Discusses bioisosteric
replacement strategies). Link

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman
Scientific & Technical. (Standard reference for Red-Al reduction protocols). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Application Note: Optimized Synthesis Protocol for
C14H20CINS]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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